AC-262536
Description
Contextualization of Selective Androgen Receptor Modulators (SARMs) in Academic Research
Academic research into SARMs is driven by the need for safer and more targeted alternatives to conventional androgen therapies. oup.comnih.gov While testosterone (B1683101) and other AAS have established anabolic effects, their widespread activity can lead to undesirable outcomes, particularly in androgen-sensitive tissues. oup.comnih.gov SARMs aim to overcome these limitations by exhibiting differential activity based on the specific cellular environment and the presence of tissue-specific co-regulators that interact with the AR. amegroups.org This selective modulation allows researchers to explore the therapeutic potential of AR activation in conditions characterized by muscle atrophy, bone loss, and functional decline, while potentially mitigating risks associated with prostate enlargement, acne, and other androgenic side effects. oup.comnih.gov The ongoing research involves the synthesis and pharmacological characterization of new SARM compounds, in vitro studies to assess their binding affinity and functional activity on the AR, and in vivo studies using animal models to evaluate their tissue selectivity and efficacy. nih.govresearchgate.net
Overview of AC-262536 as a Non-Steroidal Androgen Receptor Ligand
This compound is a compound identified within the SARM research landscape. It is characterized as a non-steroidal selective androgen receptor modulator. medchemexpress.comselleckchem.com This non-steroidal structure is a key feature that distinguishes it from traditional AAS, which are based on a steroid backbone. uspharmacist.com this compound functions as a ligand for the androgen receptor, exhibiting potent agonist activity. medchemexpress.comselleckchem.comabmole.comtargetmol.com Research indicates that it binds to the AR with high affinity, reported in the low nanomolar range (1-10 nM), with a specific Ki value of 5.01 nM cited in some studies. medchemexpress.comselleckchem.comabmole.comcaymanchem.comcaymanchem.com Importantly, studies have shown that this compound demonstrates selectivity for the androgen receptor over a panel of other human nuclear receptors tested at concentrations up to 10 µM. caymanchem.comcaymanchem.com Chemically, this compound possesses endo-exo isomerism, with the endo form being identified as the biologically active isomer. wikipedia.orgdutchsarms.nl Its formal name is 4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-naphthalenecarbonitrile, and its molecular formula is C18H18N2O with a molecular weight of 278.355 g/mol . abmole.comcaymanchem.comcaymanchem.comwikipedia.orgnih.gov
Historical Development and Research Rationale of this compound
The development of this compound stems from the broader research effort to discover and characterize selective androgen receptor modulators. The rationale behind its development, like other SARMs, was to find compounds that could offer the potential anabolic benefits of androgen receptor activation with a more favorable safety profile compared to conventional androgens. oup.comnih.gov this compound was developed by Acadia Pharmaceuticals. wikipedia.orgdutchsarms.nl Its identification as a potent and selective AR ligand with partial agonist activity relative to testosterone was a significant step in its early characterization. nih.gov The initial research focused on evaluating its pharmacological properties in vitro and its effects in animal models to understand its tissue selectivity and potential therapeutic applications. nih.govcaymanchem.com Studies in castrated male rats, for instance, were conducted to assess its anabolic effects on muscle tissue and its androgenic effects on the prostate and seminal vesicles. nih.govcaymanchem.comcaymanchem.com This foundational research aimed to establish whether this compound exhibited the desired SARM profile of promoting anabolic activity with reduced impact on androgenic tissues. nih.govcaymanchem.com
Detailed Research Findings on this compound
Research into this compound has provided insights into its interaction with the androgen receptor and its effects in preclinical models. Studies have focused on its binding affinity, functional activity, and tissue-selective effects.
Androgen Receptor Binding and Activity: this compound has been characterized as a potent and selective ligand for the androgen receptor. In vitro studies utilizing functional cell-based assays have determined its binding affinity (Ki) to be approximately 5.01 nM. caymanchem.comcaymanchem.com It acts as a partial agonist of the androgen receptor, with an EC50 of 1.58 nM in a luciferase assay. caymanchem.comcaymanchem.com This indicates that while it activates the receptor, its maximal effect may be less than that of a full agonist like testosterone. nih.gov Selectivity studies have demonstrated that this compound shows no significant affinity for a panel of 47 other human nuclear receptors at a concentration of 10 µM, highlighting its specificity for the AR. caymanchem.comcaymanchem.com
Effects on Muscle and Androgenic Tissues: Preclinical studies in castrated male rats have been instrumental in evaluating the tissue selectivity of this compound. In these models, this compound has been shown to significantly increase the weight of the levator ani muscle, a commonly used marker for anabolic activity. nih.govcaymanchem.comcaymanchem.com This anabolic effect was observed at doses of 3, 10, and 30 mg/kg. caymanchem.comcaymanchem.com Compared to testosterone, this compound exhibited a maximal effect on levator ani muscle weight that was approximately 66% of that produced by testosterone. wikipedia.orgdutchsarms.nl In contrast, this compound demonstrated significantly weaker androgenic effects, as measured by the weight of the prostate gland and seminal vesicles. nih.govcaymanchem.comcaymanchem.com Its maximal effect on prostate gland weight was only around 27% of that of testosterone in the same animal model. wikipedia.orgdutchsarms.nl This differential effect on muscle versus prostate tissue supports its classification as a selective androgen receptor modulator with a more favorable anabolic-to-androgenic ratio compared to testosterone. nih.govmoreplatesmoredates.com
Effects on Luteinizing Hormone: Studies in castrated rats have also indicated that this compound can reduce elevated plasma luteinizing hormone (LH) levels. nih.govcaymanchem.comcaymanchem.com This effect was observed at doses of 3, 10, and 30 mg/kg, with a significant decrease in LH levels (approximately 40%) at the 3 mg/kg dose. medchemexpress.comtargetmol.com The ED50 for this effect was determined to be 2.8 mg/kg. medchemexpress.com At higher doses (10 and 30 mg/kg), the effect of this compound on LH suppression was reported to be stronger than that of testosterone propionate (B1217596) in the same model. medchemexpress.com
Effects on Prostate Cancer Cells: In vitro research has also explored the effects of this compound on prostate cancer cells. Studies using LNCaP prostate cancer cells have shown that this compound can inhibit dihydroxytestosterone (DHT)-induced proliferation. medchemexpress.comcaymanchem.comcaymanchem.com This inhibitory effect was dose-dependent, with significant inhibition observed at concentrations of 0.1 and 1 µM. caymanchem.comcaymanchem.com At 100 nM, the inhibition was approximately 47.2%, reaching a plateau of about 50.7% at 1 µM. medchemexpress.com These findings suggest that this compound may act as a functional antagonist in prostate cells, potentially offering a contrasting effect to its agonist activity in anabolic tissues. medchemexpress.com
Metabolism Studies: Research has also investigated the metabolism of this compound, including studies in equine models for doping control purposes. In vitro incubation with equine liver microsomes identified nine phase I metabolites. researchgate.netnih.gov Following oral administration in horses, four of these metabolites were detected in urine and three in plasma, alongside the parent compound. researchgate.netnih.gov These studies indicated that this compound and its metabolites are primarily present as glucuronide conjugates in urine and plasma. researchgate.netnih.gov The longest detection window in these matrices was observed for an epimer of the parent compound. researchgate.netnih.gov
Data Tables:
Based on the research findings, the following data could be presented in tables:
Table 1: this compound In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Assay/Context | Citation |
| Binding Affinity (Ki) | 5.01 nM | Androgen Receptor | caymanchem.comcaymanchem.com |
| Agonist Activity (EC50) | 1.58 nM | Androgen Receptor (luciferase assay) | caymanchem.comcaymanchem.com |
| Selectivity | Selective for AR over 47 other human nuclear receptors | At 10 µM concentration | caymanchem.comcaymanchem.com |
| Partial Agonist Emax | ~67-72% of Testosterone Emax | NIH-3T3/MDA-kb2 reporter assay |
Table 2: this compound Effects in Castrated Male Rats (Preclinical Model)
| Parameter | Effect Compared to Control/Testosterone | Doses Studied (mg/kg) | Citation |
| Levator Ani Muscle Weight | Increased (Anabolic Effect) | 3, 10, 30 | nih.govcaymanchem.comcaymanchem.com |
| Maximal Anabolic Effect (vs. Testosterone) | ~66% | wikipedia.orgdutchsarms.nl | |
| Prostate Gland Weight | Smaller increases (Weak Androgenic Effect) | 3, 10, 30 | nih.govcaymanchem.comcaymanchem.com |
| Maximal Androgenic Effect (vs. Testosterone) | ~27% | wikipedia.orgdutchsarms.nl | |
| Plasma Luteinizing Hormone (LH) Levels | Reduced | 3, 10, 30 | nih.govcaymanchem.comcaymanchem.com |
| LH Suppression ED50 | 2.8 mg/kg | medchemexpress.com |
Table 3: this compound Effect on LNCaP Prostate Cancer Cell Proliferation
| This compound Concentration | Effect on DHT-Induced Proliferation | % Inhibition (approximate) | Citation |
| 100 nM | Inhibited | 47.2% | medchemexpress.com |
| 1 µM | Inhibited (plateau effect) | 50.7% | medchemexpress.com |
These tables summarize key quantitative findings from the research, illustrating this compound's binding characteristics and its differential effects on anabolic and androgenic tissues in preclinical models, as well as its in vitro activity on prostate cancer cells.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWLNSCJYLXPF-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336168 | |
| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870888-46-3 | |
| Record name | AC-262536 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-262536 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-262536 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Androgen Receptor Interaction of Ac 262536
Androgen Receptor (AR) Binding Affinity and Selectivity Profile
AC-262536 demonstrates potent binding to the androgen receptor. Its binding affinity is in the low nanomolar range, reported with a Ki value of 5.01 nM. caymanchem.comcaymanchem.comdcchemicals.com This indicates a strong interaction with the AR.
Ligand Binding Domain Interactions
The androgen receptor is a ligand-activated transcription factor composed of several domains, including an N-terminal domain, a DNA-binding domain, and a C-terminal ligand-binding domain (LBD). genecards.org Upon binding of a steroid hormone, the LBD undergoes conformational changes that are crucial for receptor activation, dimerization, and interaction with coactivator and corepressor proteins. genecards.orgresearchgate.net Cycloalkane[d]isoxazoles, which form part of the core structure of this compound, are known to interact with the hydrophobic region of the AR LBD. researchgate.net This interaction with the LBD is fundamental to this compound's mechanism of action as an AR modulator.
Functional Agonism and Partial Agonism Characteristics Relative to Natural Androgens
This compound acts as a partial agonist of the androgen receptor. smolecule.comnih.govwikipedia.orgdbpedia.orgcaymanchem.comcaymanchem.comdcchemicals.comtargetmol.com This means it can activate the AR to some extent, but it does not elicit the full maximal response observed with natural androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT). smolecule.comnih.govwikipedia.orgdbpedia.org In a luciferase assay, this compound showed an EC50 of 1.58 nM, indicative of its partial agonist activity. caymanchem.comcaymanchem.comdcchemicals.com
Studies in castrated male rats have illustrated this partial agonism profile. This compound significantly increased the weight of the levator ani muscle, a marker of anabolic activity, demonstrating approximately 66% of the maximal effect seen with testosterone. wikipedia.orgdbpedia.orgindiamart.comncats.iodutchsarms.nl In contrast, its effect on the weight of the prostate gland and seminal vesicles, markers of androgenic activity, was significantly weaker compared to testosterone, showing only around 27% of testosterone's maximal effect on prostate weight. nih.govwikipedia.orgdbpedia.orgindiamart.comncats.iocaymanchem.comcaymanchem.comdutchsarms.nl This differential effect highlights its selective anabolic activity with reduced androgenic impact compared to natural androgens.
This compound has also been shown to inhibit DHT-induced proliferation of LNCaP prostate cancer cells in a dose-dependent manner, suggesting it can act as a functional antagonist in prostate cells at certain concentrations. medchemexpress.comdcchemicals.com Significant inhibition was observed at 100 nM, reaching a plateau at 1 µM. medchemexpress.comdcchemicals.comtargetmol.com
Nuclear Receptor Specificity Profiling
This compound demonstrates a high degree of selectivity for the androgen receptor over a broad panel of other nuclear receptors. wikipedia.orgdbpedia.orgncats.iocaymanchem.comcaymanchem.com At a concentration of 10 µM, this compound showed no significant affinity for 47 other human nuclear receptors tested. caymanchem.comcaymanchem.com This selectivity is a key characteristic of SARMs, aiming to minimize off-target effects often associated with less selective compounds. smolecule.com
Transcriptional Regulation and Gene Expression Modulation by this compound
The androgen receptor functions as a DNA-binding transcription factor that regulates the expression of a wide array of target genes involved in various cellular processes. genecards.orgembopress.orgamegroups.org Upon binding of a ligand, the activated AR translocates to the nucleus, where it can bind to androgen response elements (AREs) in the regulatory regions of target genes. embopress.orgamegroups.org This binding modulates the transcription of these genes, either activating or repressing their expression. genecards.orgembopress.orgamegroups.org
As a partial agonist of the AR, this compound influences this transcriptional regulatory network. The specific binding of this compound to the AR LBD induces a conformational change that affects the recruitment of coregulator proteins (coactivators and corepressors). researchgate.net The specific set of coregulators recruited, which can vary depending on the cell type and the ligand, ultimately determines the magnitude and nature of the transcriptional response of AR-target genes. researchgate.netoup.com While the precise details of how this compound binding translates into a specific transcriptional profile are complex and involve the interplay of various cellular factors, its partial agonist activity suggests it induces a distinct pattern of gene expression compared to full agonists like DHT or testosterone.
Conformational Dynamics of Androgen Receptor upon this compound Binding
Ligand binding to the AR LBD induces conformational changes that are critical for receptor activation, dimerization, nuclear translocation, and interaction with coregulators. genecards.orgresearchgate.netembopress.org The specific conformation adopted by the LBD upon ligand binding dictates the functional outcome, influencing which coactivators or corepressors are recruited and how the receptor interacts with DNA. researchgate.net
While specific detailed studies on the conformational dynamics of the AR exclusively upon this compound binding were not extensively detailed in the provided search results, the general understanding of AR function indicates that this compound, as a partial agonist, would induce a unique conformational state of the AR LBD. This conformation is distinct from that induced by full agonists or antagonists, leading to the observed selective tissue effects and partial activation profile. The interaction of this compound with the hydrophobic region of the AR LBD is a key factor in determining this specific conformational change. researchgate.net The magnitude of AR activation is dependent on how the ligand influences the interaction between the N-terminal and C-terminal domains of the AR, and the resulting conformation affects coregulator recruitment and DNA interaction. researchgate.net
Role of Endo-Exo Isomerism in Androgen Receptor Activity
This compound possesses endo-exo isomerism. wikipedia.orgindiamart.comncats.iodutchsarms.nliiab.me Research indicates that the endo form of this compound is the biologically active isomer responsible for its effects on the androgen receptor. wikipedia.orgindiamart.comncats.iodutchsarms.nliiab.me This stereochemical difference significantly impacts the compound's ability to bind to and modulate the activity of the AR. The specific spatial arrangement of atoms in the endo isomer allows for the productive interaction with the AR LBD that leads to partial agonism and the observed selective effects.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44512434 |
| Testosterone | 6013 |
| Dihydrotestosterone | 10635 |
Data Table: this compound Binding Affinity and Functional Activity
| Parameter | Value | Assay Type | Reference |
| AR Binding Ki | 5.01 nM | Not specified | caymanchem.comcaymanchem.comdcchemicals.com |
| AR Functional EC50 | 1.58 nM | Luciferase assay | caymanchem.comcaymanchem.comdcchemicals.com |
Data Table: Relative Efficacy of this compound vs. Testosterone in Castrated Rats
| Tissue/Parameter | Relative Maximal Effect (vs. Testosterone) | Reference |
| Levator Ani Muscle Weight | ~66% | wikipedia.orgdbpedia.orgindiamart.comncats.iodutchsarms.nl |
| Prostate Gland Weight | ~27% | wikipedia.orgdbpedia.orgindiamart.comncats.iodutchsarms.nl |
Preclinical Pharmacological Efficacy of Ac 262536 in in Vitro and Animal Models
Skeletal Muscle Anabolic Effects
Preclinical studies have explored the ability of AC-262536 to promote muscle growth and improve anabolic parameters in animal models. researchgate.netmedisearch.io
Levator Ani Muscle Growth in Castrated Rodent Models
A key indicator of anabolic activity in preclinical studies is the increase in the weight of the levator ani muscle in castrated male rats. oup.com Castration leads to a significant reduction in the weight of this muscle, which can be restored by the administration of androgens. oup.com
Studies have shown that this compound significantly stimulates the growth of the levator ani muscle in castrated male rats. smolecule.comresearchgate.netcaymanchem.commedisearch.ioumbrellalabs.isnih.gov One study indicated that this compound produced a maximal effect of approximately 66% of the levator ani muscle weight increase observed with testosterone (B1683101). wikipedia.orgnucleos.commoreplatesmoredates.com In contrast, its effect on prostate gland weight was considerably less, around 27% of testosterone's maximal effect, highlighting its tissue selectivity. wikipedia.orgnucleos.commoreplatesmoredates.com
Data from a 2-week chronic study in castrated male rats demonstrated that this compound improved anabolic parameters, particularly stimulating levator ani growth. researchgate.netnih.gov Another study in orchidectomized mature rats showed this compound to be an effective SARM agonist with an ED50 on levator ani muscle of 3.3 mg/kg. researchgate.net The maximal effect on muscle was observed at a dose of 10 mg/kg. researchgate.net
Mechanistic Basis of Muscle Anabolism
This compound functions by selectively binding to and activating androgen receptors in skeletal muscle tissue. smolecule.comfitscience.coumbrellalabs.is It acts as a partial agonist for the AR, meaning it can activate these receptors, but not to the same extent as a full agonist like testosterone. wikipedia.orgsmolecule.comresearchgate.netcaymanchem.com This selective activation in muscle tissue promotes anabolic activity. fitscience.co
Studies on other SARMs, such as S42, have also investigated the mechanistic basis of muscle anabolism, including the repression of myostatin mRNA expression, a negative regulator of skeletal muscle growth. oup.com While the provided search results did not explicitly detail this compound's specific impact on myostatin, its classification as a SARM with anabolic effects suggests a similar interaction with AR-mediated pathways that regulate muscle protein synthesis and degradation. smolecule.comfitscience.coresearchgate.netumbrellalabs.is In vitro studies have shown this compound exhibits potent agonist activity at the androgen receptor. targetmol.commedchemexpress.com
Osteogenic Effects on Bone Tissue
SARMs, including this compound, may also possess anabolic activity on bone, potentially reversing bone strength loss associated with aging or hypogonadism. smolecule.comresearchgate.net
Bone Strength and Microarchitecture Investigations
Androgenic Tissue Selectivity in Preclinical Models
Preclinical assessments of this compound have included detailed analyses of its effects on androgen-responsive tissues, particularly the prostate and seminal vesicles, to determine its selectivity profile compared to traditional androgens like testosterone. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govumbrellalabs.iswikipedia.orgwikipedia.orgnucleos.com
Prostatic Tissue Growth Assessment
Studies in castrated male rats have shown that this compound has a significantly reduced effect on prostatic tissue growth compared to testosterone. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govumbrellalabs.iswikipedia.orgwikipedia.orgnucleos.com While testosterone treatment resulted in a substantial increase in prostate weight, this compound treatment led to a significantly smaller increase. wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.org This indicates a lower androgenic potency of this compound on the prostate relative to its anabolic effects. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govumbrellalabs.iswikipedia.orgwikipedia.orgnucleos.com
Seminal Vesicle Weight Analysis
Similar to its effects on the prostate, this compound demonstrated a reduced impact on seminal vesicle weight in preclinical models compared to testosterone. wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.org Data from studies in castrated male rats indicate that while testosterone significantly increased seminal vesicle weight, this compound produced a considerably smaller increase. wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.org This further supports the tissue selectivity profile of this compound, showing less androgenic activity on these accessory sex organs.
Differential Tissue Response Compared to Testosterone
The preclinical data collectively highlight a differential tissue response to this compound compared to testosterone. This compound has shown efficacy in stimulating anabolic endpoints, such as increasing levator ani muscle weight, with a maximal effect reported to be around 66% of that of testosterone in animal studies. citeab.com In contrast, its effect on androgenic tissues like the prostate and seminal vesicles is significantly less pronounced, with its maximal effect on prostate gland weight being only around 27% of that of testosterone. citeab.com This disparity in effect size between anabolic and androgenic tissues is a key characteristic of this compound as a selective androgen receptor modulator. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govumbrellalabs.iswikipedia.orgwikipedia.orgnucleos.com
Preclinical data on tissue weights in castrated male rats treated with vehicle, this compound, or testosterone illustrate this differential response:
Note: Specific quantitative values vary across studies but consistently show the described trends.
Endocrine Axis Modulation in Preclinical Settings
Modulation of the endocrine axis, particularly the hypothalamic-pituitary-gonadal (HPG) axis, is a crucial aspect of evaluating SARM activity.
Luteinizing Hormone (LH) Suppression in Animal Models
Preclinical studies in castrated male rats have consistently demonstrated that this compound significantly suppresses levels of luteinizing hormone (LH). wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.orgciteab.com This suppression of LH indicates that this compound, despite its tissue selectivity, exerts negative feedback on the pituitary gland, similar to the effects of testosterone. wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.org
Preclinical data on LH levels in castrated male rats treated with vehicle, this compound, or testosterone illustrate this suppression:
| Treatment | LH Levels |
| Vehicle | Data Available wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.org |
| This compound | Suppressed wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.orgciteab.com |
| Testosterone | Suppressed wikipedia.orgguidetopharmacology.orgwikipedia.orgumbrellalabs.iswikipedia.orgwikipedia.org |
Impact on Testosterone Synthesis in Animal Models
Preclinical research in castrated male rats has explored the impact of this compound on hormonal parameters, including luteinizing hormone (LH) levels. In these models, castration leads to elevated LH levels. nih.govresearchgate.netmedchemexpress.com Administration of this compound has been shown to significantly suppress these elevated LH levels. nih.govresearchgate.netmedchemexpress.comdcchemicals.com A 14-day study in castrated male Sprague-Dawley rats demonstrated that this compound at doses of 3, 10, and 30 mg/kg significantly decreased LH levels. medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com The ED50 for this effect was determined to be 2.8 mg/kg. medchemexpress.cnmedchemexpress.comdcchemicals.com At the 10 and 30 mg/kg doses, the reduction in LH levels was more pronounced compared to the effects observed with Testosterone Propionate (B1217596). medchemexpress.cnmedchemexpress.comdcchemicals.com This suppression of LH suggests a potential impact on the hypothalamic-pituitary-gonadal axis, which regulates endogenous testosterone production.
Dihydrotestosterone (B1667394) (DHT) Synthesis Inhibition in Preclinical Models
Studies have also investigated the effects of this compound on tissues responsive to androgens, including those where testosterone is converted to dihydrotestosterone (DHT). While this compound acts as an AR agonist, its effects show tissue selectivity. nih.govresearchgate.netwikipedia.org In contrast to testosterone, this compound exhibits weak androgenic effects on the prostate and seminal vesicles, which are highly sensitive to DHT. nih.govcaymanchem.comresearchgate.net This suggests that this compound has a reduced ability to stimulate growth in these tissues compared to testosterone, potentially due to its selective action on the AR and not influencing the conversion of testosterone to DHT, or acting as a functional antagonist in certain prostate cell contexts. medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com
In vitro studies using LNCaP prostate cancer cells have shown that this compound can dose-dependently inhibit DHT-induced proliferation. medchemexpress.comcaymanchem.commedchemexpress.cnmedchemexpress.comdcchemicals.com Significant inhibition was observed at 100 nM, with effects reaching a plateau at 1 µM. medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com This indicates that this compound can act as a functional antagonist in prostate cells, counteracting the proliferative effects of DHT. medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com
Data on LH suppression in castrated male rats:
| Treatment Group | Dosage (mg/kg) | LH Levels (ng/mL) (Mean ± SEM) |
| Castrated Vehicle Control | - | Elevated |
| This compound | 3 | Significantly decreased (~40%) medchemexpress.cnmedchemexpress.comdcchemicals.com |
| This compound | 10 | 1.91 ± 0.32 medchemexpress.cnmedchemexpress.comdcchemicals.com |
| This compound | 30 | 1.53 ± 0.34 medchemexpress.cnmedchemexpress.comdcchemicals.com |
| Testosterone Propionate (TP) | - | 3.12 ± 0.69 medchemexpress.cnmedchemexpress.comdcchemicals.com |
Note: Specific baseline LH levels for castrated vehicle control were not consistently provided across sources, but described as elevated.
Data on Inhibition of DHT-induced LNCaP cell proliferation:
| This compound Concentration | % Inhibition of DHT-induced proliferation (Mean ± SEM) |
| 100 nM | 47.2 ± 12.2 medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com |
| 1 µM | 50.7 ± 7.6 medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com |
Exploratory Preclinical Investigations in Other Biological Systems
Beyond its primary effects on muscle and reproductive tissues, exploratory preclinical investigations have begun to examine the potential impact of this compound in other biological systems.
Neurotransmitter System Modulation in Research Models
While the primary focus of this compound research has been on the androgen receptor, some broader screening has been conducted. This compound has been reported to be selective for the androgen receptor over a panel of 47 additional human nuclear receptors at a concentration of 10 µM. caymanchem.comcaymanchem.com Although direct evidence regarding specific neurotransmitter system modulation by this compound is limited in the provided search results, the exploration of SARMs in various conditions, including neurodegenerative diseases like Alzheimer's, suggests potential interactions with pathways that could involve neurotransmitter systems. medisearch.io However, specific data detailing the modulation of particular neurotransmitters by this compound in research models were not extensively found within the scope of this search.
Metabolic Parameter Studies in Animal Models
Structure Activity Relationship Sar and Medicinal Chemistry of Ac 262536
Chemical Scaffold Analysis and Key Pharmacophoric Elements
AC-262536 possesses a unique chemical structure based on a bicyclic core. Specifically, it is identified as 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile. nih.govcaymanchem.commedkoo.com This structure includes a naphthalene (B1677914) ring system linked to an 8-azabicyclo[3.2.1]octane moiety. The presence of a nitrile group on the naphthalene ring and a hydroxyl group on the bicyclic system are key features. nih.govcaymanchem.commedkoo.com The compound exhibits endo-exo isomerism, with the endo form being identified as the active isomer. wikipedia.orgnucleos.com
The interaction of SARMs like this compound with the androgen receptor involves specific pharmacophoric elements that facilitate binding to the ligand-binding domain (LBD) of the AR. While detailed pharmacophore models specifically for this compound are not extensively described in the provided snippets, general principles for non-steroidal AR ligands and SARMs highlight the importance of features such as hydrogen bond donors and acceptors, as well as hydrophobic regions, for effective binding and modulation of AR activity. researchgate.netnih.gov The hydroxyl group on the bicyclic system and the nitrogen atoms within the structure are likely contributors to hydrogen bonding interactions, while the naphthalene ring contributes to hydrophobic interactions within the AR LBD.
Influence of Structural Modifications on Androgen Receptor Binding and Functional Activity
The structure-activity relationship (SAR) studies leading to this compound and related compounds have demonstrated how small structural changes can significantly impact their affinity for the AR and their functional activity (agonist or antagonist). lookchem.com this compound was identified through a hit-to-lead optimization process, starting from an initial hit compound. lookchem.com
This compound binds to the androgen receptor with a reported Ki of 5.01 nM, indicating high affinity. caymanchem.comcaymanchem.com It acts as a partial agonist of the androgen receptor, with an EC50 of 1.58 nM in a luciferase assay. caymanchem.comcaymanchem.com This partial agonism is a key characteristic of many SARMs, allowing for differential effects in various tissues. researchgate.netlookchem.com
In animal studies (castrated male rats), this compound demonstrated significant anabolic effects, indicated by an increase in levator ani muscle weight, while having only minimal effects on the weight of androgenic tissues like the prostate and seminal vesicles. nih.govcaymanchem.comcaymanchem.com This differential effect highlights its selective nature. The maximal effect on levator ani muscle weight was approximately 66% of that produced by testosterone (B1683101), while the effect on prostate gland weight was only around 27% of testosterone's maximal effect. wikipedia.orgnucleos.com
SAR studies in the development of SARMs like this compound aim to identify modifications that enhance anabolic activity while minimizing androgenic activity. researchgate.netlookchem.com These studies involve synthesizing compounds with variations in the core scaffold, substituents, and stereochemistry and evaluating their binding affinity and functional activity in cell-based assays and animal models. lookchem.com
Design Principles for Selective Androgen Receptor Modulators Exemplified by this compound
The design of selective androgen receptor modulators (SARMs) like this compound is guided by the goal of achieving tissue-selective activation of the androgen receptor. researchgate.net This selectivity is crucial for separating the desired anabolic effects in muscle and bone from the undesirable androgenic effects in tissues such as the prostate and seminal vesicles. nih.govresearchgate.net
This compound exemplifies several key design principles for non-steroidal SARMs:
Non-steroidal Scaffold: Unlike traditional androgens, this compound is non-steroidal, offering a distinct chemical starting point for modulating AR activity. nih.govresearchgate.net This allows for the exploration of novel interactions with the AR LBD.
High Affinity Binding: Potent binding to the AR is a fundamental requirement for any effective AR modulator. This compound demonstrates high binding affinity (Ki = 5.01 nM). caymanchem.comcaymanchem.com
Partial Agonism: The partial agonist activity of this compound is a critical factor in its tissue selectivity. nih.govlookchem.com The precise level of partial agonism can lead to differential responses in tissues with varying levels of AR co-regulators and receptor reserve. lookchem.com
Differential Tissue Activity: Preclinical studies with this compound in castrated rats show a clear dissociation between anabolic effects (levator ani muscle growth) and androgenic effects (prostate and seminal vesicle weight). nih.govcaymanchem.comcaymanchem.com This differential activity is a hallmark of successful SARM design.
Selectivity over Other Nuclear Receptors: this compound has shown selectivity for the androgen receptor over a panel of other human nuclear receptors, which is important for minimizing off-target effects. caymanchem.comcaymanchem.com
The development of SARMs involves understanding the molecular mechanisms underlying tissue selectivity, including the role of AR conformation induced by ligand binding and the interaction with tissue-specific co-activators and co-repressors. researchgate.net
Synthetic Pathways Employed in this compound Research
While detailed, proprietary synthetic routes for this compound may not be publicly available, the synthesis of such complex organic molecules generally involves multiple steps. The structure of this compound suggests a synthesis that would likely involve the construction or functionalization of the naphthalene ring system and the formation of the 8-azabicyclo[3.2.1]octane core, followed by their coupling. smolecule.com
General organic synthesis techniques, such as cyclization reactions and carbon-nitrogen bond formation, are likely employed in its preparation. smolecule.com Research-scale synthesis methods would focus on obtaining the pure compound, particularly isolating the active endo isomer. caymanchem.comwikipedia.orgnucleos.com Analytical techniques like HPLC-UV-MS and mass spectrometry are used to confirm the purity and identity of the synthesized compound. umbrellalabs.is
Development of Novel this compound Analogs and Derivatives
The research into SARMs is an ongoing field, and the development of novel analogs and derivatives of compounds like this compound is a significant area of study. researchgate.netlookchem.com The aim of creating analogs is to potentially improve potency, selectivity, pharmacokinetic properties, or explore different functional activities (e.g., full agonism, antagonism). lookchem.com
SAR studies often involve systematic modifications of the lead structure, such as altering substituents on the naphthalene ring or the bicyclic system, or modifying the linker between the two core structures. lookchem.com The biological evaluation of these analogs helps to further delineate the structural features crucial for AR binding and selective modulation. lookchem.com
While specific novel analogs of this compound are not detailed in the provided snippets, the general approach to SARM discovery involves synthesizing a library of derivatives based on promising scaffolds and evaluating their activity in various assays. lookchem.comresearchgate.net This iterative process of design, synthesis, and biological testing is fundamental to medicinal chemistry efforts in developing improved SARM candidates.
Comparative Preclinical Pharmacology of Ac 262536
Comparison with Classical Androgens and Anabolic Steroids
Preclinical research involving AC-262536 has frequently compared its effects to those of traditional androgens, such as testosterone (B1683101), to evaluate its tissue selectivity and anabolic-androgenic profile.
Differential Tissue Selectivity Profiles
This compound demonstrates differential activity across various tissues expressing the androgen receptor. Studies in animal models, specifically castrated male rats, have shown that this compound stimulates anabolic activity in muscle tissue, indicated by an increase in the weight of the levator ani muscle. wikipedia.orgncats.iofitscience.codutchsarms.nlreddit.comeontrading.ukpeptidepros.net In contrast, its effects on androgenic tissues, such as the prostate gland and seminal vesicles, are significantly less pronounced compared to testosterone. wikipedia.orgncats.iofitscience.codutchsarms.nlreddit.comeontrading.ukpeptidepros.net This suggests a selective action favoring anabolic effects in muscle over androgenic effects in reproductive tissues. This compound has also been shown to act as a functional antagonist in prostate cells, inhibiting dihydrotestosterone (B1667394) (DHT)-induced proliferation. medchemexpress.compeptidepros.net
Anabolic-Androgenic Ratio Characterization in Animal Models
A key metric for evaluating the selectivity of an androgen receptor modulator is its anabolic-androgenic ratio. This ratio compares the compound's efficacy in promoting muscle growth (anabolic effect) relative to its efficacy in stimulating prostate growth (androgenic effect). In animal studies, this compound demonstrated a maximal anabolic effect on the levator ani muscle that was approximately 66% of the maximal effect observed with testosterone. wikipedia.orgncats.iodutchsarms.nlreddit.comeontrading.ukpeptidepros.net Simultaneously, it exhibited only about 27% of the androgenic potency of testosterone on prostate gland weight. wikipedia.orgncats.iodutchsarms.nlreddit.comeontrading.ukpeptidepros.net This translates to an anabolic-androgenic ratio of approximately 2.45:1 for this compound, in contrast to testosterone's ratio of 1:1. reddit.commoreplatesmoredates.com Furthermore, this compound had minimal effects on prostate size, being 14 times less potent than testosterone in this regard. moreplatesmoredates.com
In castrated rats, this compound also significantly suppressed elevated luteinizing hormone (LH) levels, an effect that was observed to be stronger than that of Testosterone Propionate (B1217596) at certain doses. medchemexpress.comresearchgate.nettargetmol.com The ED50 for LH suppression by this compound was determined to be 2.8 mg/kg. medchemexpress.com
Comparison with Other Non-Steroidal Selective Androgen Receptor Modulators
This compound belongs to the class of non-steroidal selective androgen receptor modulators, which are designed to offer the potential therapeutic benefits of androgens with reduced undesirable androgenic side effects. medisearch.iodutchsarms.nlreddit.comresearchgate.nettargetmol.comnih.govwikipedia.org
Relative Efficacy and Potency Comparisons in Preclinical Assays
Comparisons of this compound with other SARMs in preclinical settings highlight differences in binding affinity, efficacy, and potency. This compound has a binding affinity (Ki) of 5 nM for the androgen receptor. wikipedia.orgncats.iodutchsarms.nlreddit.com This places its binding affinity in a range similar to that of other SARMs like Ostarine and S4, though it is less potent in terms of binding compared to LGD-4033, which has a Ki of approximately 1 nM. reddit.commoreplatesmoredates.com This suggests that a higher concentration of this compound may be required to achieve a similar level of receptor binding as LGD-4033. reddit.commoreplatesmoredates.com
The anabolic-androgenic ratio also serves as a point of comparison between different SARMs. While this compound has a ratio of approximately 2.45:1, which is considered typical for non-steroidal SARMs (ranging from 2:1 to 3:1), other SARMs like RAD140 reportedly exhibit a significantly higher ratio of 90:1. reddit.commoreplatesmoredates.com A higher ratio may indicate a greater separation between anabolic and androgenic effects as the dose increases. moreplatesmoredates.com Although LGD-4033 is considered a full agonist and potentially more potent on a milligram-per-milligram basis, the partial agonism of this compound might be associated with less suppression of endogenous testosterone levels. reddit.commoreplatesmoredates.com Preclinical data suggest that increasing the dose of this compound could potentially achieve anabolic effects comparable to testosterone while maintaining minimal androgenic side effects, although the anabolic-androgenic ratio implies that higher doses would still increase the likelihood of androgenic effects. moreplatesmoredates.com
Here is a table summarizing key comparative preclinical data:
| Compound | Anabolic Effect (vs. Testosterone) | Androgenic Effect (vs. Testosterone) | Anabolic:Androgenic Ratio | Androgen Receptor Binding Affinity (Ki) | AR Agonist Activity |
| Testosterone | 100% | 100% | 1:1 | ~29 nM wikipedia.org | Full Agonist |
| This compound | ~66% wikipedia.orgncats.iodutchsarms.nlreddit.comeontrading.ukpeptidepros.net | ~27% wikipedia.orgncats.iodutchsarms.nlreddit.comeontrading.ukpeptidepros.net | ~2.45:1 reddit.commoreplatesmoredates.com | 5 nM wikipedia.orgncats.iodutchsarms.nlreddit.com | Partial Agonist |
| LGD-4033 | Not specified in snippets | Not specified in snippets | Not specified in snippets | ~1 nM reddit.commoreplatesmoredates.com | Full Agonist |
| RAD140 (Vosilasarm) | Similar to Testosterone Propionate | Much lower than Testosterone Propionate | ~90:1 reddit.commoreplatesmoredates.com | 7 nM wikipedia.org | Full/Partial Agonist (tissue-dependent) wikipedia.org |
| Ostarine (MK-2866) | Not specified in snippets | Not specified in snippets | Not specified in snippets | Similar range to this compound reddit.commoreplatesmoredates.com | Not specified |
| Andarine (S4) | Not specified in snippets | Not specified in snippets | Not specified in snippets | Similar range to this compound reddit.commoreplatesmoredates.com | Not specified |
Note: Data availability varies across the provided sources, leading to some entries being marked as "Not specified in snippets". The anabolic and androgenic effects for compounds other than this compound and Testosterone are based on descriptions rather than specific percentage comparisons in the provided text.
Pharmacokinetics and Metabolism in Preclinical Models
Absorption, Distribution, and Excretion Studies in Animal Models
Studies in animal models have provided some information regarding the absorption, distribution, and excretion of AC-262536. Following oral administration to Thoroughbred horses, the parent compound, this compound, was detected in urine, plasma, and hair, indicating absorption and distribution to these matrices. researchgate.netnih.gov The presence of the parent compound in plasma and its subsequent detection in excretory matrices like urine, as well as in hair, suggests systemic exposure after oral intake. researchgate.netnih.gov
Identification of Metabolites in Preclinical Biological Samples
The metabolism of this compound has been investigated in preclinical settings, particularly in horses. In vitro incubation studies using equine biological samples led to the identification of nine phase I metabolites. researchgate.netnih.govresearchgate.net Following oral administration to horses, four of these phase I metabolites were subsequently detected in urine, and three were found in plasma, alongside the parent compound in both matrices. researchgate.netnih.govresearchgate.net Analysis of hair samples post-administration indicated the incorporation of the parent this compound into the hair matrix, but no metabolites were detected in hair. researchgate.netnih.govresearchgate.net
Metabolic Pathways of this compound (e.g., Phase I, Phase II conjugations)
The metabolic transformation of this compound involves both phase I and phase II reactions. In equine studies, nine phase I metabolites were identified through in vitro incubation. researchgate.netnih.govresearchgate.net Furthermore, this compound and its metabolites were found to undergo phase II conjugation, primarily forming glucuronide conjugates, which were detected in both urine and plasma samples from horses. researchgate.netnih.govresearchgate.net This suggests that glucuronidation is a major pathway for the elimination of this compound and its phase I metabolites in this species.
Stability in Biological Matrices for Research Sample Analysis
The stability of this compound in biological matrices is a critical factor for the accurate analysis of research samples. Studies have assessed the stability of this compound in various matrices under different storage conditions. This compound showed instability, defined as a response variation greater than ±20% with p < 0.05, in canine and human urine stored at -20°C for 8 and 2 weeks, respectively. tandfonline.com It was also found to be significantly unstable in canine and human urine stored at -80°C after 2 and 4 weeks, respectively. tandfonline.com In bovine muscle tissue, significant degradation of this compound was observed after just one week of storage at -20°C. nih.gov These findings highlight the importance of appropriate storage conditions, such as keeping urine samples at ≤-80°C for long-term storage, to maintain the integrity of this compound for analytical purposes. tandfonline.com
Advanced Methodologies and Analytical Techniques in Ac 262536 Research
In Vitro Assay Systems for Androgen Receptor Activity
In vitro assays are fundamental for investigating the direct interaction of AC-262536 with the androgen receptor and assessing its functional activity at the cellular level.
Reporter Gene Assays (e.g., luciferase assays)
Reporter gene assays, such as luciferase assays, are commonly used to evaluate the transcriptional activity of the androgen receptor upon ligand binding. These assays typically involve cells transfected with a construct containing an androgen-responsive element (ARE) linked to a reporter gene, like luciferase. When a compound binds to and activates the AR, the receptor can then bind to the ARE, leading to the transcription of the reporter gene and the production of the reporter protein (e.g., luciferase). The level of reporter protein activity, often measured by luminescence, correlates with the degree of AR activation.
Studies have shown that this compound acts as a partial agonist of the androgen receptor in luciferase assays, with an EC50 of 1.58 nM. caymanchem.combioscience.co.ukdcchemicals.com It has demonstrated potent agonist activity at the AR, with affinity in the low nanomolar range (1-10 nM). dcchemicals.comchemicalbook.commedchemexpress.comabmole.commedchemexpress.com this compound modulated the transcriptional activity of a natural target gene in an AR-dependent manner with low nanomolar potency (2 nM) and displayed partial agonism properties (approximately 72% efficacy) relative to testosterone (B1683101) in reporter gene assays. chemicalbook.com
Cell Proliferation Assays (e.g., LNCaP prostate cancer cells)
Cell proliferation assays are utilized to assess the effect of this compound on the growth of cells that are responsive to androgen signaling, such as LNCaP prostate cancer cells. LNCaP cells are a human prostate adenocarcinoma cell line that expresses the androgen receptor and whose proliferation can be stimulated by androgens like dihydrotestosterone (B1667394) (DHT).
This compound has been shown to inhibit dihydroxytestosterone (DHT)-induced proliferation of LNCaP prostate cancer cells. caymanchem.comdcchemicals.commedchemexpress.comcaymanchem.com Significant inhibitory effects were observed with this compound concentrations as low as 100 nM, with effects reaching a plateau at 1 µM. dcchemicals.commedchemexpress.com At these concentrations, this compound demonstrated approximately 47-50% inhibition of DHT-induced proliferation, indicating it can act as a functional antagonist in prostate cells. dcchemicals.commedchemexpress.com
Competitive Ligand Binding Assays
Competitive ligand binding assays are employed to determine the binding affinity of this compound for the androgen receptor. These assays typically involve incubating the androgen receptor with a radiolabeled high-affinity ligand (such as [³H]R1881) and varying concentrations of the test compound (this compound). The degree to which the test compound competes with the radiolabeled ligand for binding to the receptor is measured, allowing for the determination of its binding affinity (Ki). Scintillation proximity assays (SPA) are a sensitive and reliable technique suitable for ligand competition binding assays and can be automated for high-throughput screening. nih.govspringernature.com
This compound has been characterized as a selective androgen receptor modulator with a Ki of 5.01 nM. caymanchem.combioscience.co.ukdcchemicals.comcaymanchem.com It exhibits potent agonist activity at the androgen receptor, with an affinity in the low nanomolar range (1-10 nM). dcchemicals.comchemicalbook.commedchemexpress.comabmole.commedchemexpress.com Profiling at other nuclear receptors revealed that this compound is highly selective for the AR, showing no significant affinity for 47 other human nuclear receptors, including steroid receptors like estrogen receptors (ERs), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR), at concentrations up to 10 µM. caymanchem.comchemicalbook.com
In Vivo Animal Models for Efficacy Assessment
In vivo studies using animal models are crucial for evaluating the systemic effects of this compound, particularly its anabolic and androgenic properties, and for investigating its potential in specific disease contexts.
Castrated Rodent Models for Anabolic Effects
Castrated male rodent models, typically rats or mice, are widely used to assess the anabolic effects of compounds. Castration leads to a significant reduction in endogenous androgen levels, resulting in atrophy of androgen-sensitive tissues, such as the levator ani muscle, prostate gland, and seminal vesicles. Administering test compounds to castrated animals allows researchers to evaluate their ability to restore or increase the weight of these tissues, providing insights into their anabolic (muscle growth) and androgenic (effects on reproductive tissues) activity.
A 2-week chronic study in castrated male rats indicated that this compound significantly improves anabolic parameters. researchgate.netnih.govlu.se Specifically, it stimulated the growth of the levator ani muscle, a marker of anabolic activity, and suppressed elevated LH levels in castrated rats. caymanchem.combioscience.co.ukdcchemicals.commedchemexpress.comcaymanchem.comresearchgate.netnih.govlu.se In contrast to testosterone, this compound demonstrated weak androgenic effects, as measured by smaller increases in prostate gland and seminal vesicle weights in the same model. caymanchem.comcaymanchem.comresearchgate.netnih.govlu.sesmolecule.com this compound at doses of 3, 10, and 30 mg/kg reduced plasma luteinizing hormone levels and increased levator ani muscle weight in castrated rats. caymanchem.combioscience.co.ukcaymanchem.com The ED50 for decreasing LH levels was determined to be 2.8 mg/kg in male Sprague-Dawley rats administered subcutaneously once daily for 14 consecutive days. dcchemicals.commedchemexpress.com At higher doses (10 and 30 mg/kg), the effects of this compound on LH suppression were significantly stronger than those of Testosterone Propionate (B1217596) (TP). dcchemicals.commedchemexpress.com
Specialized Animal Models for Tissue-Specific Investigations (e.g., bone loss, neurological models)
Beyond general anabolic effects, specialized animal models are utilized to investigate the tissue-specific actions of this compound, such as its potential effects on bone health or neurological function.
While the provided search results primarily focus on the anabolic and androgenic effects in castrated rodents, some references allude to potential applications in areas like bone loss and neurological conditions. Selective androgen receptor modulators, as a class, have been tested in degenerative diseases such as sarcopenia and osteopenia (bone loss). nih.gov Research in mouse models of Alzheimer's disease has investigated the effects of other SARMs, suggesting the potential for investigating this compound in neurological contexts, particularly concerning cognitive function and amyloid-beta levels. chemicalbook.comnih.gov Studies on bone loss often utilize ovariectomized rodent models to mimic postmenopausal osteoporosis or other models where bone density is compromised. oup.comucla.edu While direct studies of this compound in these specific specialized models were not extensively detailed in the provided snippets, the general approach for investigating SARMs in these areas involves assessing parameters like bone mineral density, bone strength, and neurological endpoints relevant to the specific model.
Here is a summary table of key in vitro and in vivo findings for this compound:
| Assay/Model | System/Species | Key Finding | Relevant Data |
| Reporter Gene Assay | Cell-based | Partial agonist of AR transcriptional activity. caymanchem.combioscience.co.ukdcchemicals.comchemicalbook.com Potent agonist activity with low nM affinity. dcchemicals.comchemicalbook.commedchemexpress.comabmole.commedchemexpress.com | EC50 = 1.58 nM (luciferase assay). caymanchem.combioscience.co.ukdcchemicals.com Affinity = 1-10 nM. dcchemicals.comchemicalbook.commedchemexpress.comabmole.commedchemexpress.com % Efficacy relative to testosterone ≈ 72%. chemicalbook.com |
| Cell Proliferation Assay | LNCaP prostate cells | Inhibits DHT-induced proliferation. caymanchem.comdcchemicals.commedchemexpress.comcaymanchem.com Acts as a functional antagonist in these cells. dcchemicals.commedchemexpress.com | % Inhibition ≈ 47.2-50.7% at 100 nM to 1 µM. dcchemicals.commedchemexpress.com |
| Competitive Ligand Binding Assay | Androgen Receptor | Selective ligand for AR with high binding affinity. caymanchem.combioscience.co.ukdcchemicals.comchemicalbook.comabmole.commedchemexpress.comcaymanchem.com Highly selective over other nuclear receptors. caymanchem.comchemicalbook.com | Ki = 5.01 nM. caymanchem.combioscience.co.ukdcchemicals.comcaymanchem.com No significant affinity for 47 other nuclear receptors at 10 µM. caymanchem.comchemicalbook.com |
| Castrated Rodent Model (Anabolic) | Male Rats | Improves anabolic parameters (levator ani muscle growth). caymanchem.combioscience.co.ukdcchemicals.commedchemexpress.comcaymanchem.comresearchgate.netnih.govlu.se Suppresses elevated LH levels. caymanchem.combioscience.co.ukdcchemicals.commedchemexpress.comcaymanchem.comresearchgate.netnih.govlu.se Weak androgenic effects (prostate/seminal vesicle). caymanchem.comcaymanchem.comresearchgate.netnih.govlu.sesmolecule.com | Increased levator ani muscle weight. caymanchem.combioscience.co.ukcaymanchem.com Reduced LH levels (ED50 = 2.8 mg/kg). dcchemicals.commedchemexpress.com Smaller increases in prostate/seminal vesicle weight compared to testosterone. caymanchem.comcaymanchem.com |
Molecular Biology Techniques
Molecular biology techniques are fundamental in elucidating the cellular and molecular effects of this compound, particularly concerning its interaction with the androgen receptor and subsequent downstream effects.
Gene expression analysis, including techniques like quantitative polymerase chain reaction (qPCR) and transcriptomics, is used to study how this compound affects the transcription of genes. qPCR is a sensitive method for quantifying mRNA levels of specific genes, while transcriptomics provides a broader view of global gene expression changes. mdpi.comfrontiersin.orgthermofisher.comgoogleapis.combiorxiv.org These techniques can help researchers understand which genes are upregulated or downregulated in response to this compound treatment, providing insights into its mechanisms of action and tissue selectivity. For instance, researchers might use qPCR to measure the expression of genes known to be regulated by the androgen receptor in different tissues after exposure to this compound.
Protein expression analysis, employing methods such as Western Blot and proteomics, allows for the investigation of the levels and modifications of proteins in biological samples. Western blotting is commonly used to detect specific proteins using antibodies, providing information on protein size and abundance. frontiersin.orgresearchgate.netvwr.com Proteomics, on the other hand, enables the large-scale identification and quantification of proteins in a sample, offering a comprehensive view of the protein landscape. frontiersin.orgnih.govgoogleapis.com By applying these techniques, researchers can assess how this compound influences the expression of proteins involved in muscle growth, bone metabolism, or other androgen-sensitive pathways. For example, Western blotting could be used to confirm changes in the levels of key proteins identified through proteomic analysis in tissues treated with this compound.
Gene Expression Analysis (e.g., qPCR, transcriptomics)
Mass Spectrometry-Based Analytical Methods for Detection and Metabolite Identification in Research Samples
Mass spectrometry-based techniques are crucial for the detection, identification, and quantification of this compound and its metabolites in various research matrices. These methods offer high sensitivity and specificity, essential for studying the compound's pharmacokinetics and metabolism. researchgate.netnih.govumbrellalabs.isumbrellalabs.isresearchgate.netresearchgate.netsigmaaldrich.comnih.govnih.govtandfonline.comdrugbank.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique used for the separation and identification of compounds based on their mass-to-charge ratio with high accuracy. researchgate.netnih.govresearchgate.netresearchgate.netsigmaaldrich.comugent.be LC-HRMS is particularly valuable for metabolite identification, as it can provide precise mass measurements of parent compounds and their transformation products, aiding in the elucidation of metabolic pathways. researchgate.netnih.govresearchgate.netresearchgate.net This method has been applied in studies investigating the metabolism of this compound in various biological systems, such as equine urine and plasma, allowing for the identification of phase I and phase II metabolites. researchgate.netnih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another widely used technique that offers enhanced selectivity and sensitivity compared to single-stage MS. nucleos.comnih.govnih.govtandfonline.com In LC-MS/MS, ions are fragmented in a collision cell, and the resulting product ions are analyzed, providing characteristic fragmentation patterns that aid in compound confirmation and quantification in complex matrices. drugbank.com This technique is frequently employed for the detection and quantification of SARMs, including this compound, in biological samples for research and anti-doping control purposes. nucleos.comnih.govnih.govtandfonline.com LC-MS/MS methods have been developed and validated for the analysis of this compound in matrices such as urine, plasma, and hair. researchgate.netnih.govnih.govtandfonline.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Computational and Structural Biology Approaches
Computational and structural biology approaches provide valuable insights into the interaction of this compound with its target, the androgen receptor, at a molecular level. nih.gov These methods can help predict binding modes, assess binding affinity, and understand the structural basis for its selective activity.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the binding of this compound to the ligand-binding domain of the androgen receptor. nih.gov These simulations can provide information on the preferred orientation of the compound within the binding pocket and the key interactions involved. Structural biology techniques, such as X-ray crystallography, if applied to this compound in complex with the androgen receptor, could provide experimental validation of the predicted binding pose and offer detailed structural information about the interaction. nih.govasms.orgbiorxiv.org This combined approach helps researchers understand how the chemical structure of this compound contributes to its selective binding and partial agonist activity at the androgen receptor. wikipedia.orgnucleos.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand, such as this compound, to a target protein, like the androgen receptor. Molecular docking explores the possible binding poses of a ligand within the binding site of a protein, estimating the binding energy for each pose to predict the most likely binding mode. Molecular dynamics simulations extend this analysis by simulating the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, conformational changes in the receptor upon ligand binding, and the dynamic interactions between the ligand and surrounding amino acid residues.
These computational methods are valuable for understanding how ligands bind to the AR and how this binding affects the receptor's conformation and interaction with coactivators or corepressors nih.govmdpi.com. Studies utilizing molecular dynamics simulations have shown that ligand binding can regulate residue interactions within functional sites of the AR, such as AF-2 nih.gov. The simulations can characterize allosteric pathways involving different helices and loops of the AR ligand-binding domain that are influenced by ligand binding nih.gov.
Furthermore, molecular dynamics simulations can be used to generate different conformations of the AR, particularly in the absence of an antagonist-bound crystal structure, which can improve the accuracy of docking studies aimed at identifying potential AR antagonists mdpi.com. While distinguishing between agonists and antagonists solely through current docking approaches can be challenging, combining docking with molecular dynamics-generated receptor ensembles shows promise for improving the prediction of ligand activity mdpi.com.
Research indicates that this compound exhibits potent agonist activity at the androgen receptor, with affinity typically reported in the low nanomolar range (1-10 nM). chemicalbook.comabmole.commedchemexpress.commedchemexpress.com Its binding affinity (Ki) has been reported as 5.01 nM caymanchem.com and 5 nM moreplatesmoredates.com. Compared to testosterone, which has a reported affinity of 2 nM, this compound shows a slightly lower, but still high, affinity for the AR chemicalbook.com. This compound functions as a partial agonist relative to testosterone, with reported Emax values around 67-72% of testosterone's maximal effect in reporter gene assays. chemicalbook.comsigmaaldrich.com
The interaction of this compound with the AR is characterized by high selectivity, with no significant affinity observed for a panel of 47 other human nuclear receptors at concentrations up to 10 µM. chemicalbook.comcaymanchem.comsigmaaldrich.com This selectivity is a key feature distinguishing SARMs from traditional anabolic steroids.
Here is a summary of binding affinity and activity data for this compound:
| Parameter | Value | Relative to Testosterone | Assay Method | Source |
| Binding Affinity (Ki) | 5.01 nM | - | - | caymanchem.com |
| Binding Affinity (Ki) | 5 nM | - | - | moreplatesmoredates.com |
| Affinity | 1-10 nM | - | - | chemicalbook.comabmole.commedchemexpress.commedchemexpress.com |
| Affinity | 5 nM | - | Physical interaction with AR | chemicalbook.com |
| Potency (pEC50) | 7.9 / 8.8 | 8.9 / 8.7 / 8.5 | NIH-3T3 / MDA-kb2 reporter assay | sigmaaldrich.com |
| Agonist Activity | Partial Agonist | - | - | caymanchem.com |
| Emax | 67 ± 9 % | Relative to Testosterone | Reporter gene assay | chemicalbook.com |
| Emax | 72 ± 9 % | Relative to Testosterone | Reporter gene assay | chemicalbook.com |
| Emax | 67% and 72% | Relative to Testosterone | NIH-3T3 and MDA-kb2 assays, respectively | sigmaaldrich.com |
| EC50 | 1.58 nM | - | Luciferase assay | caymanchem.com |
| Potency | 2 nM | 13 nM vs. 2 nM (this compound vs. Testosterone) | Modulating transcriptional activity of a natural target gene in an AR-dependent manner | chemicalbook.com |
X-ray Crystallography of AR-Ligand Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins, including the androgen receptor, often in complex with bound ligands. By obtaining high-resolution crystal structures of the AR ligand-binding domain (LBD) bound to SARMs like this compound, researchers can gain detailed insights into the specific interactions between the ligand and the amino acid residues within the binding pocket. This structural information is critical for understanding the molecular basis of ligand binding affinity, selectivity, and the conformational changes that lead to differential receptor activation (agonist vs. antagonist activity) and tissue selectivity.
While direct crystal structures of this compound specifically bound to the human androgen receptor were not explicitly found in the search results, studies have reported the successful crystallization of the human androgen receptor ligand-binding domain as a ternary complex with a coactivator-like peptide and different synthetic nonsteroidal ligands, including other SARMs. nih.govrcsb.orgrcsb.org These studies highlight the feasibility and importance of using X-ray crystallography to understand SARM-AR interactions.
Crystal structures of AR-ligand complexes, such as those with other SARMs like S-22 (PDB ID: 3RLJ) and S-21 (PDB ID: 3B66), have been determined at resolutions as high as 1.90 Å and 1.65 Å, respectively. rcsb.orgrcsb.org These structures reveal the precise positioning of the SARM within the AR ligand-binding pocket and the resulting conformational changes, particularly in helix 12, which is crucial for coactivator binding and receptor activation. nih.govresearchgate.net
Analyzing these structures allows researchers to identify key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. Comparing the binding modes of different SARMs, as well as comparing SARM-bound structures to those bound by natural androgens like testosterone or dihydrotestosterone, helps to elucidate the structural determinants of SARM selectivity and partial agonist activity. This structural information is invaluable for the rational design of new SARMs with improved properties.
Here is a summary of crystallographic data for AR-SARM complexes (examples of related research):
| PDB ID | Ligand | Resolution (Å) | Method | Source |
| 3RLJ | S-22 | 1.90 | X-RAY DIFFRACTION | rcsb.org |
| 3B66 | S-21 | 1.65 | X-RAY DIFFRACTION | rcsb.org |
Future Directions for Academic Research on Ac 262536
Elucidation of Unexplored Molecular Mechanisms and Signaling Pathways
While AC-262536 is known to act as a partial agonist of the androgen receptor, a comprehensive understanding of all the molecular mechanisms and signaling pathways it influences is still evolving. Future research should aim to map the complete spectrum of intracellular events triggered by this compound binding to the AR. This includes investigating downstream gene regulation beyond the classically associated anabolic pathways, exploring potential interactions with co-regulators, and analyzing post-translational modifications of the AR induced by this compound binding. Research into other signaling pathways known to be modulated by sex hormones, such as Wnt signaling, dickkopf-1, and the protein kinase A pathway, could reveal further insights into this compound's broader cellular effects. nih.gov
Identification of Novel Molecular Targets Beyond the Canonical Androgen Receptor
Although this compound has shown high selectivity for the androgen receptor over a panel of other nuclear receptors in initial screenings, the possibility of interactions with other molecular targets, particularly at higher concentrations or in specific cellular contexts, warrants further investigation. caymanchem.com Identifying any off-target interactions, even weak ones, is crucial for a complete understanding of its pharmacological profile and for predicting potential effects outside of the canonical AR pathway. Advanced screening techniques and unbiased approaches could be employed to explore potential binding or modulation of other receptors, enzymes, or signaling molecules.
Exploration of Additional Preclinical Research Applications and Potential Therapeutic Indications
The selective anabolic effects of this compound observed in preclinical models suggest potential research applications in various conditions characterized by muscle wasting and bone loss, such as sarcopenia, cachexia, and osteoporosis. researchgate.netdirect-sarms.comresearchgate.net Future academic research can explore the efficacy of this compound in a wider range of preclinical models of these diseases, including those that mimic age-related muscle deterioration or disease-induced muscle loss. direct-sarms.com Furthermore, its potential anti-inflammatory properties could be investigated in the context of muscle recovery and rehabilitation studies. direct-sarms.com Research into its effects on bone mineral density in various models of osteoporosis is also a key area for future exploration. direct-sarms.com The potential utility of SARMs like this compound in conditions beyond musculoskeletal health, such as certain types of cancer where AR signaling plays a role, may also be a subject of future investigation. researchgate.netmdpi.com
Refinement of SARM Design Principles Based on this compound Insights
The structural features of this compound that contribute to its selective partial agonism of the AR can provide valuable insights for the design of next-generation SARMs. Future research can involve detailed structure-activity relationship studies based on the this compound scaffold to identify key functional groups and structural motifs responsible for its tissue selectivity and favorable anabolic-to-androgenic ratio. moreplatesmoredates.com This knowledge can inform the rational design of novel SARM compounds with improved selectivity, potency, and pharmacokinetic profiles, potentially leading to the development of safer and more effective therapeutic agents. researchgate.net Comparing the structural and functional characteristics of this compound with other SARMs in preclinical development can further refine SARM design principles. researchgate.netnih.gov
Methodological Advancements for Comprehensive Characterization and Preclinical Validation
Advancements in analytical methodologies are crucial for the comprehensive characterization and preclinical validation of this compound. This includes refining techniques for detecting and quantifying this compound and its metabolites in various biological matrices, such as urine, plasma, and hair, which is particularly relevant in research settings including those related to anti-doping control. researchgate.netresearchgate.netresearchgate.net Liquid chromatography coupled to mass spectrometry techniques are currently employed, but further optimization is needed to enhance sensitivity, specificity, and throughput. researchgate.netresearchgate.net Developing and validating robust bioanalytical methods for measuring this compound and its effects on relevant biomarkers is essential for accurate preclinical studies. criver.com Furthermore, exploring new approach methodologies (NAMs) could potentially complement or reduce the reliance on traditional preclinical animal studies for evaluating the effects of this compound. criver.com
Q & A
Q. What molecular mechanisms underlie AC-262536’s selectivity as an androgen receptor modulator?
this compound binds to the androgen receptor (AR) with low nanomolar affinity (1–10 nM) and exhibits partial agonist activity. Its selectivity is attributed to its non-steroidal structure, which allows differential modulation of AR-dependent pathways compared to endogenous ligands like testosterone. Key assays include competitive binding studies and transcriptional activation assays in AR-expressing cell lines (e.g., LNCaP) .
Q. What in vitro models are appropriate for studying this compound’s effects on cell proliferation?
LNCaP prostate cancer cells are a standard model for evaluating this compound’s dose-dependent inhibition of dihydrotestosterone (DHT)-induced proliferation. Researchers should design dose-response experiments (e.g., 1 nM–1 µM) and use viability assays (e.g., MTT or flow cytometry) to quantify effects. Include controls for AR specificity, such as AR-negative cell lines or AR antagonist co-treatment .
Q. How can researchers validate the specificity of this compound for the androgen receptor in complex biological systems?
Use siRNA-mediated AR knockdown or AR knockout models to confirm on-target effects. Compare this compound’s activity in AR-dependent vs. AR-independent pathways (e.g., glucocorticoid or estrogen receptor cross-talk assays). Secondary validation via transcriptomic profiling of AR-regulated genes (e.g., PSA, TMPRSS2) is recommended .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported dose-response profiles across studies?
Contradictions may arise from differences in cell lines, assay conditions, or pharmacokinetic variability in vivo. Address this by:
Q. What methodological considerations are critical for longitudinal in vivo studies of this compound’s metabolic effects?
In male Sprague-Dawley rat models, prioritize:
- Dose optimization : Subcutaneous administration (e.g., 3–30 mg/kg) with pharmacokinetic profiling to ensure sustained AR engagement.
- Endpoint selection : Measure LH suppression, tissue-specific anabolic effects (e.g., levator ani muscle), and off-target organ toxicity (e.g., liver enzymes).
- Control groups : Include testosterone propionate comparators and vehicle controls to contextualize efficacy .
Q. How can multi-omics approaches enhance understanding of this compound’s tissue-specific agonism?
Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) from target tissues (e.g., muscle vs. prostate). Use pathway enrichment analysis to identify AR-dependent vs. AR-independent signaling nodes. Prioritize time-course experiments to capture dynamic regulatory networks .
Q. What statistical frameworks are robust for analyzing nonlinear responses in this compound’s in vitro data?
For dose-response curves, apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons. Address variability by bootstrapping confidence intervals or Bayesian hierarchical modeling .
Methodological Guidance for Contradiction Analysis
Q. How should researchers reconcile conflicting findings on this compound’s suppression of luteinizing hormone (LH) in preclinical models?
- Hypothesis refinement : Test whether LH suppression is AR-dependent (e.g., via hypothalamic-pituitary axis modulation) or secondary to feedback mechanisms.
- Experimental replication : Cross-validate results in alternative models (e.g., AR-transfected cell lines, gonadotropin-release hormone challenge assays).
- Data triangulation : Combine hormonal assays with transcriptomic analysis of pituitary AR isoforms .
Q. What strategies mitigate bias when interpreting this compound’s partial agonist activity in diverse cellular contexts?
- Blinded analysis : Assign treatment groups randomly and use automated readouts to reduce observer bias.
- Context-specific controls : Include full agonists (e.g., DHT) and antagonists (e.g., enzalutamide) to calibrate partial agonism thresholds.
- Meta-regression : Account for variables like cell passage number or AR expression levels in pooled data analyses .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Open protocols : Share detailed methodologies (e.g., via protocols.io ) for cell culture conditions, compound preparation, and statistical code.
- Reagent validation : Use commercially authenticated cell lines and batch-test this compound for purity (e.g., HPLC).
- Pre-registration : Submit experimental designs to repositories like OSF to reduce selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
